2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.: 899905-41-0
Cat. No.: VC11899989
Molecular Formula: C23H23ClFN3OS
Molecular Weight: 444.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899905-41-0 |
|---|---|
| Molecular Formula | C23H23ClFN3OS |
| Molecular Weight | 444.0 g/mol |
| IUPAC Name | 2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H23ClFN3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29) |
| Standard InChI Key | WQKFBVNAAZZYMZ-UHFFFAOYSA-N |
| SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Introduction
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound featuring a unique spirocyclic structure, which is significant in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound belongs to the category of diazaspiro compounds, known for their diverse biological properties.
Synthesis and Characterization
The synthesis of 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure at each stage of synthesis.
Biological Activities and Potential Applications
Compounds with similar structures have shown significant interactions with protein targets involved in various disease pathways, suggesting potential applications in drug development. The unique structural features of this compound may allow it to interact effectively with biological targets, making it a candidate for therapeutic applications.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential lead compound for drug development targeting various diseases. |
| Biological Targets | May interact with specific receptors or enzymes involved in disease pathways. |
| Therapeutic Applications | Could be used in developing treatments for diseases where similar compounds have shown efficacy. |
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